N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide
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Overview
Description
N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of Action
The primary target of N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide is Protein Kinase B (PKB), also known as Akt . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in signaling within cells, promoting both cell proliferation and survival .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing the binding of ATP, and thus inhibiting the kinase activity of PKB . This results in the inhibition of the PI3K-PKB signaling pathway, which can lead to decreased cell proliferation and increased apoptosis .
Biochemical Pathways
The compound affects the PI3K-PKB signaling pathway . When the compound inhibits PKB, it prevents the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . This can lead to decreased cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The compound has been identified as a potent and orally bioavailable inhibitor of PKB . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The variation of the linker group between the piperidine and the lipophilic substituent improved the bioavailability of the compound .
Result of Action
The inhibition of PKB by the compound can lead to modulation of biomarkers of signaling through PKB in vivo . It can also strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the concentration of the compound can affect its efficacy . Cells were exposed to compound treatment at various concentrations to determine their IC50 values from the dose–response curve .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 2-chlorophenyl hydrazine, piperidine, and pyrazine-2-carboxylic acid. The synthetic route may involve the following steps:
Formation of Pyridazine Ring: The reaction between 2-chlorophenyl hydrazine and a suitable dicarbonyl compound under acidic conditions to form the pyridazine ring.
Piperidine Substitution:
Coupling with Pyrazine-2-carboxylic Acid: The final step involves coupling the pyridazine-piperidine intermediate with pyrazine-2-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- [1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl] butanoate
- 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one
Uniqueness
N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O/c21-16-4-2-1-3-15(16)17-5-6-19(26-25-17)27-11-7-14(8-12-27)24-20(28)18-13-22-9-10-23-18/h1-6,9-10,13-14H,7-8,11-12H2,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDDKDBKLWOPDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=NC=CN=C2)C3=NN=C(C=C3)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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